molecular formula C18H15ClN4O2S B12461618 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione

Cat. No.: B12461618
M. Wt: 386.9 g/mol
InChI Key: GZGPLQOTKYXHTJ-UHFFFAOYSA-N
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Description

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a benzothiazole moiety, a hydrazinyl group, and a pyrrolidine-2,5-dione structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione can be achieved through various synthetic pathways. Common methods include:

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and the use of automated reactors are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nucleophiles, electrophiles.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-[2-(1,3-Benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. For instance, in medicinal applications, it may interact with enzymes or receptors involved in disease pathways, such as GABA receptors in the case of anticonvulsant activity . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H15ClN4O2S

Molecular Weight

386.9 g/mol

IUPAC Name

3-[2-(1,3-benzothiazol-2-yl)hydrazinyl]-1-(5-chloro-2-methylphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C18H15ClN4O2S/c1-10-6-7-11(19)8-14(10)23-16(24)9-13(17(23)25)21-22-18-20-12-4-2-3-5-15(12)26-18/h2-8,13,21H,9H2,1H3,(H,20,22)

InChI Key

GZGPLQOTKYXHTJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)Cl)N2C(=O)CC(C2=O)NNC3=NC4=CC=CC=C4S3

Origin of Product

United States

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